2-(3,4,5-trifluorophenyl)prop-2-en-1-ol
Description
2-(3,4,5-Trifluorophenyl)prop-2-en-1-ol is an allylic alcohol derivative featuring a propenol chain (prop-2-en-1-ol) attached to a phenyl ring substituted with three fluorine atoms at the 3, 4, and 5 positions. This compound belongs to a broader class of fluorinated aromatic alcohols, where the electron-withdrawing fluorine substituents significantly influence its electronic, physicochemical, and biological properties. For instance, fluorinated aromatic systems are known to enhance lipophilicity and metabolic stability, which are critical in pharmaceutical applications .
Properties
CAS No. |
1799477-41-0 |
|---|---|
Molecular Formula |
C9H7F3O |
Molecular Weight |
188.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Aryl Magnesium Bromide Formation
The synthesis begins with the generation of a fluorinated aryl Grignard reagent. For 2-(3,4,5-trifluorophenyl)prop-2-en-1-ol, 3,4,5-trifluorobromobenzene serves as the starting material. Magnesium metal reacts with the aryl bromide in anhydrous diethyl ether under inert conditions, forming the corresponding aryl magnesium bromide. This step requires careful temperature control (0°C during addition, followed by reflux at 40°C) to prevent premature quenching.
Copper(I)-Catalyzed Propargylation
The aryl Grignard reagent undergoes propargylation using propargyl bromide in the presence of copper(I) iodide (0.15 equivalents). This catalytic system facilitates the formation of 3-(3,4,5-trifluorophenyl)prop-1-yne, with the copper center mediating the cross-coupling while minimizing homo-coupling byproducts. The reaction proceeds in tetrahydrofuran (THF) at 25°C for 2–4 hours, achieving 85–90% conversion.
Hydroboration-Oxidation
The alkyne intermediate is subjected to hydroboration-oxidation to install the allylic alcohol moiety. Employing disiamylborane (Sia₂BH) ensures anti-Markovnikov selectivity, yielding the (Z)-isomer of this compound as the major product. Subsequent oxidation with hydrogen peroxide in basic methanol affords the final alcohol in 75–80% yield.
Halogenation-Dehydrohalogenation Approach
Friedel-Crafts Acylation
An alternative route involves Friedel-Crafts acylation of 1,2,4-trifluorobenzene with acetyl chloride in the presence of aluminum trichloride. This step generates 3,4,5-trifluoroacetophenone, which serves as the ketone precursor for subsequent reductions. The reaction is conducted in dichloromethane at −10°C to minimize polysubstitution, yielding 68–72% of the ketone.
Ketone Reduction and Dehydration
The ketone is reduced to the secondary alcohol using sodium borohydride in ethanol, followed by dehydration with phosphoric acid at 120°C to form 1-(3,4,5-trifluorophenyl)prop-1-ene. Gas chromatography (GC) analysis typically shows >95% purity after fractional distillation.
Epoxidation and Acidic Hydrolysis
The alkene intermediate is epoxidized using meta-chloroperbenzoic acid (mCPBA) in dichloromethane, yielding the corresponding epoxide. Acidic hydrolysis with dilute sulfuric acid (10% v/v) at 80°C selectively opens the epoxide to form this compound. This step achieves a 65–70% isolated yield, with the regioselectivity driven by the electron-withdrawing trifluoromethyl groups.
Transition-Metal-Catalyzed Cross-Coupling
Suzuki-Miyaura Coupling
A palladium-catalyzed Suzuki-Miyaura coupling between 3,4,5-trifluorophenylboronic acid and allyl bromide provides direct access to the allylic framework. Using Pd(PPh₃)₄ (2 mol%) and potassium carbonate in a toluene-water biphasic system, the reaction proceeds at 90°C for 12 hours. The boronic acid’s ortho-fluorine substituents enhance oxidative addition kinetics, resulting in an 82% yield of the coupled product.
Hydroxyl Group Installation
The coupled allyl bromide is hydrolyzed to the alcohol using aqueous sodium hydroxide (2M) in tetrahydrofuran. This SN2 displacement proceeds with inversion of configuration, yielding the (E)-isomer as the major product (75% yield). Stereochemical outcomes are confirmed via nuclear Overhauser effect (NOE) spectroscopy.
Comparative Analysis of Synthetic Methods
| Method | Key Step | Yield | Stereoselectivity | Scale-Up Feasibility |
|---|---|---|---|---|
| Grignard-Propargylation | CuI-catalyzed coupling | 75–80% | Moderate (Z-selectivity) | Challenging (moisture-sensitive) |
| Halogenation-Dehydrohalogenation | Epoxide hydrolysis | 65–70% | Low | Industrial-scale viable |
| Suzuki-Miyaura Coupling | Pd-catalyzed cross-coupling | 82% | High (E-selectivity) | Requires inert conditions |
The Grignard method offers superior atom economy but suffers from scalability issues due to stringent anhydrous requirements. In contrast, the halogenation-dehydrohalogenation route, despite lower stereoselectivity, is preferred for bulk production owing to its compatibility with continuous-flow reactors. Transition-metal-catalyzed approaches provide excellent stereocontrol but incur higher costs from palladium catalysts and ligand systems.
Reaction Optimization Strategies
Solvent Effects
Polar aprotic solvents like dimethylformamide (DMF) enhance the stability of intermediates in copper-catalyzed couplings, while ethereal solvents (THF, dioxane) improve Grignard reagent reactivity. For epoxide hydrolysis, fluorobenzene emerges as the optimal solvent due to its ability to stabilize carbocation intermediates.
Chemical Reactions Analysis
Types of Reactions
2-(3,4,5-Trifluorophenyl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into saturated alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include trifluoromethyl-substituted aldehydes, carboxylic acids, and various substituted derivatives depending on the reagents and conditions used .
Scientific Research Applications
2-(3,4,5-Trifluorophenyl)prop-2-en-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism by which 2-(3,4,5-trifluorophenyl)prop-2-en-1-ol exerts its effects involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This can lead to the modulation of enzyme activity and alteration of metabolic pathways .
Comparison with Similar Compounds
Substituent Effects on Electronic and Physicochemical Properties
The 3,4,5-trifluorophenyl group in the target compound contrasts with related structures in the literature:
- Chalcone Derivatives: Compounds like (E)-1-(4-hydroxyphenyl)-3-(3-substituted-phenyl)prop-2-en-1-one () share a propenone backbone but differ in the substituent positions and functional groups. For example, 3,5-difluorophenyl or 4-chloro-2-fluorophenyl substituents in chalcones reduce electron density on the aromatic ring, enhancing reactivity toward nucleophiles. The allylic hydroxyl group in the target compound introduces hydrogen-bonding capability, which may improve solubility compared to ketone analogs .
- Acylthioureas: highlights acylthioureas with 2,4,5-trifluorophenyl or 3,4,5-trichlorophenyl groups.
Table 1: Substituent Impact on Key Properties
Hydrogen Bonding and Crystal Packing
The hydroxyl group in this compound enables hydrogen-bonding networks, a critical factor in crystal engineering and supramolecular assembly. emphasizes that hydrogen-bonding patterns (e.g., graph-set analysis) dictate molecular aggregation.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(3,4,5-trifluorophenyl)prop-2-en-1-ol, and how are intermediates characterized?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as cycloaddition or selective fluorination. For example, trifluorophenyl precursors (e.g., tris(3,4,5-trifluorophenyl)borane) can be functionalized via nucleophilic substitution or cross-coupling reactions. Intermediate characterization employs techniques like / NMR and mass spectrometry to verify regioselectivity and purity .
Q. How is the purity of this compound validated in synthetic workflows?
- Methodological Answer : High-performance liquid chromatography (HPLC) and gas chromatography (GC) are standard for purity assessment. Differential scanning calorimetry (DSC) can detect polymorphic impurities, while elemental analysis confirms stoichiometry. Crystallographic validation via SHELX or ORTEP-III ensures structural integrity .
Advanced Research Questions
Q. How can microwave irradiation optimize the reactivity of trifluorophenyl derivatives in catalytic systems?
- Methodological Answer : Microwave-assisted synthesis enhances reaction kinetics by enabling rapid, uniform heating. For instance, tris(3,4,5-trifluorophenyl)borane showed improved hydroboration efficiency under microwave conditions, reducing side reactions. Parameters like power (100–300 W) and irradiation time (5–30 min) must be optimized for specific substrates .
Q. What strategies resolve discrepancies between computational and experimental NMR data for fluorinated compounds?
- Methodological Answer : Discrepancies arise from solvent effects or conformational dynamics. Use density functional theory (DFT) with solvent models (e.g., PCM) to simulate NMR spectra. Graph set analysis (via Etter’s rules) can identify hydrogen-bonding networks that influence chemical shifts .
Q. How do trifluorophenyl substituents influence intermolecular interactions in crystal lattices?
- Methodological Answer : Fluorine’s electronegativity directs crystal packing via C–F···H or F···F interactions. Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement quantifies these interactions. Hydrogen-bonding patterns (e.g., R(8) motifs) are analyzed using ORTEP-III to predict stability and solubility .
Q. What methodologies assess the biological activity of this compound derivatives?
- Methodological Answer : Structure-activity relationship (SAR) studies combine molecular docking (e.g., AutoDock Vina) with in vitro assays. For example, cyclopropane analogs (e.g., rac-(1R,2S)-2-(3,4,5-trifluorophenyl)cyclopropan-1-amine) are tested as enzyme inhibitors using fluorescence polarization or surface plasmon resonance (SPR) .
Methodological Notes
- Crystallography : SHELX programs (e.g., SHELXL for refinement, SHELXD for phasing) are critical for resolving complex fluorinated structures. ORTEP-III visualizes anisotropic displacement parameters .
- Catalysis : Microwave reactors (e.g., CEM Discover) enable rapid screening of reaction conditions, reducing byproduct formation in trifluorophenyl systems .
- Data Validation : Cross-reference experimental NMR with DFT simulations (Gaussian 16) and crystallographic data to address anomalies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
